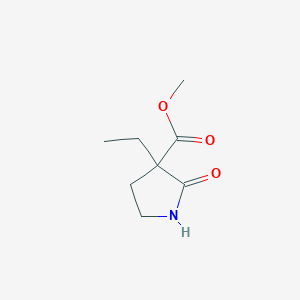

Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-8(7(11)12-2)4-5-9-6(8)10/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDOUBAOXCQONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate typically involves the reaction of ethyl 2-oxopyrrolidine-3-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides.

Scientific Research Applications

Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate can be elucidated by comparing it with analogous pyrrolidine derivatives. Below is a detailed analysis of key similarities and differences:

Structural and Molecular Comparisons

The table below summarizes critical parameters for this compound and related compounds:

Key Observations

Substituent Effects on Molecular Weight :

- The introduction of bulkier substituents (e.g., 4,4-dimethyl in Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate) increases molecular weight (185.22 g/mol) compared to the less-substituted Methyl 3-ethyl derivative (171.19 g/mol).

- Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate shares the same molecular formula as the target compound but differs in substituent positions (ethyl vs. methyl), highlighting isomerism’s role in physicochemical properties .

Hazard Profiles :

- Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335), likely due to its increased steric bulk and lipophilicity .

- Hazard data for other analogs remain unspecified in the available literature, suggesting either lower reactivity or insufficient testing.

Steric and Conformational Influences: Substituent positions (e.g., 3-ethyl vs. 2-methyl) alter the pyrrolidine ring’s puckering dynamics, as described by Cremer and Pople’s puckering coordinates . These conformational changes may affect binding interactions in catalytic or biological applications.

Ester Group Variability :

- Replacing the methyl ester with an ethyl ester (e.g., Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate) increases hydrophobicity, which could influence pharmacokinetic properties in drug design .

Research and Application Context

- Biological Activities : Pyrrolidine derivatives are pivotal in medicinal chemistry, with applications as MAO inhibitors (e.g., oxindole analogs) and intermediates in alkaloid synthesis .

- Synthetic Utility : The methyl and ethyl ester variants serve as versatile building blocks for introducing chiral centers or modulating electronic effects in heterocyclic synthesis .

Biological Activity

Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings from various studies, focusing on its biological activity, synthesis methods, and potential applications.

Chemical Structure and Synthesis

This compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered nitrogen-containing ring. The synthesis of this compound typically involves the reaction of appropriate carboxylic acids with ethyl or methyl esters under controlled conditions. For instance, similar compounds have been synthesized using methods like esterification and cyclization reactions, which are crucial for developing derivatives with specific biological activities .

Anticancer Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant anticancer properties. For example, related compounds have shown selective cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The following table summarizes the anticancer activity observed in related pyrrolidine derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 25 | Apoptosis induction |

| Compound B | HCT116 | 15 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

The exact IC50 for this compound is yet to be established but is anticipated to be comparable based on structural similarities with other active derivatives.

Antimicrobial Activity

The antimicrobial potential of this compound has also been a focus of research. Studies indicate that pyrrolidine derivatives can exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism typically involves disruption of bacterial cell walls or inhibition of critical enzymatic pathways .

The following table outlines the antimicrobial efficacy against various pathogens:

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound C | S. aureus | 32 | Bactericidal |

| Compound D | K. pneumoniae | 16 | Bacteriostatic |

| This compound | TBD | TBD | TBD |

Case Studies and Research Findings

- Study on Anticancer Properties : A recent investigation into a series of oxopyrrolidine derivatives showed that modifications at specific positions significantly enhanced their anticancer activity. The study utilized A549 cells to assess viability post-treatment with various concentrations of the compounds, revealing structure-dependent effects .

- Antimicrobial Screening : Another study focused on the antimicrobial activity against resistant strains demonstrated that certain structural features in pyrrolidines correlate with increased efficacy against Gram-positive bacteria. The study employed standard broth microdilution techniques to determine minimum inhibitory concentrations (MICs) .

Q & A

What are the recommended synthetic routes for preparing Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The compound is synthesized via diastereoselective [3+2] cycloaddition reactions. Key steps include:

- Reagent Selection : Use of methyl acrylate derivatives and ethylamine precursors to construct the pyrrolidine ring .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates and selectivity by stabilizing intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or chiral auxiliaries improve diastereoselectivity .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, while higher temperatures (60–80°C) accelerate cyclization .

Data Consideration : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel (hexane/ethyl acetate gradients) .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Level: Basic

Methodological Answer:

- X-Ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement, APEX2 for data collection). Validate hydrogen bonding and ring puckering with PLATON .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects and diastereomeric ratios. Use DEPT-135 and COSY for stereochemical assignments .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Example : Crystallographic data for related pyrrolidine derivatives show bond angles of 108–112° for the five-membered ring, with puckering amplitudes (q) of 0.4–0.6 Å .

How can researchers analyze and resolve contradictions in crystallographic data for this compound, particularly regarding hydrogen bonding and ring puckering?

Level: Advanced

Methodological Answer:

- Hydrogen Bonding Analysis : Use graph-set notation (e.g., R₂²(8) motifs) to classify interactions. Software like Mercury (CCDC) visualizes networks, while Etter’s rules predict packing motifs .

- Ring Puckering : Apply Cremer-Pople parameters to quantify out-of-plane displacements. For pyrrolidine derivatives, puckering amplitudes (q) and phase angles (φ) distinguish envelope vs. twist conformations .

- Validation Tools : Cross-check with checkCIF (IUCr) to identify outliers in bond lengths/angles. Compare with Cambridge Structural Database (CSD) entries for analogous compounds .

Case Study : A related oxopyrrolidine structure showed discrepancies in torsion angles (±5°), resolved by refining disordered atoms using SHELXL’s PART instruction .

What strategies optimize the diastereoselectivity in the synthesis of this compound derivatives?

Level: Advanced

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., aryl groups at C3) favor equatorial positioning, reducing steric clash and enhancing selectivity .

- Chiral Catalysts : Proline-derived organocatalysts or transition-metal complexes (e.g., Ru-BINAP) induce enantioselectivity in cycloadditions .

- Solvent Tuning : Low-polarity solvents (e.g., toluene) stabilize transition states, improving diastereomeric excess (d.e.) by 20–30% .

Example : Ethyl 3-aryl-5-oxopyrrolidine-2-carboxylates achieved d.e. >90% using chiral Pd catalysts .

What are the key factors influencing the stability of this compound under different experimental conditions?

Level: Basic

Methodological Answer:

- pH Sensitivity : The lactam ring hydrolyzes in acidic (pH <3) or basic (pH >10) conditions. Use buffered solutions (pH 6–8) for biological assays .

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Decomposition occurs above 150°C .

- Light Exposure : UV light accelerates degradation; use amber glassware for storage .

How do electronic and steric effects of substituents influence the reactivity and functionalization of this compound?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl substituents at C3 increase electrophilicity, facilitating nucleophilic attacks (e.g., Grignard additions) .

- Steric Hindrance : Bulky groups (e.g., tert-butyl) at C5 reduce reaction rates in SN2 mechanisms by 40–60% .

- Aryl Substituents : Para-substituted aryl groups enhance π-stacking in crystal lattices, improving crystallinity for X-ray analysis .

What computational methods are recommended for modeling the conformational dynamics of this compound?

Level: Basic

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ring puckering and solvent interactions using AMBER or GROMACS. Analyze trajectories with VMD .

- Density Functional Theory (DFT) : Calculate energy barriers for ring inversion (B3LYP/6-31G* level). Compare with experimental Cremer-Pople parameters .

Example : DFT studies on similar pyrrolidines predict activation energies of 8–12 kcal/mol for chair-to-twist transitions .

What methodologies are employed to investigate the biological activity of this compound derivatives?

Level: Advanced

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or antioxidant capacity via DPPH radical scavenging .

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like MAO enzymes (PDB: 2BXR). Validate with SPR or ITC .

- Metabolic Stability : Assess hepatic clearance using liver microsomes (e.g., human CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.